4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound (CAS: 533868-42-7) features a benzamide core linked to a 4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene moiety and a butyl(methyl)sulfamoyl group. Key attributes include:
- Molecular formula: C₂₃H₂₈N₃O₄S₂
- Molecular weight: 461.6 g/mol
- XLogP3: 4.3 (moderate lipophilicity)
- Hydrogen bond acceptors: 6
- Rotatable bonds: 8
- Topological polar surface area (TPSA): 113 Ų .
The 4-methoxy and 3-methyl substituents on the benzothiazole ring likely enhance metabolic stability, while the sulfamoyl group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-5-6-14-23(2)30(26,27)16-12-10-15(11-13-16)20(25)22-21-24(3)19-17(28-4)8-7-9-18(19)29-21/h7-13H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITPAKOLLJPFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, which is then coupled with the benzamide derivative. The sulfamoyl group is introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides under basic conditions. The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzothiazole moiety is known to interact with protein kinases, while the sulfamoyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects : The 4-methoxy group in the target compound may reduce oxidative metabolism compared to the 4-chloro () or 4-nitro () groups, which are electron-withdrawing and could alter reactivity.
- Solubility : The bis(2-methoxyethyl)sulfamoyl analog () has a higher TPSA (133 Ų) due to ether oxygen atoms, suggesting improved solubility.
Bioactivity and Target Interactions
Common Features:
- Sulfamoyl Group : Present in all compounds, this moiety facilitates hydrogen bonding with enzymes (e.g., carbonic anhydrases, kinases) .
- Benzothiazole Core : The benzothiazol-2-ylidene group is a privileged scaffold in medicinal chemistry, often associated with antitumor and antimicrobial activities .
Divergent Features:
- Electronic Effects : The 4-nitro group in the thiazole analog () may enhance electrophilic interactions but increase toxicity risks.
Computational Predictions:
- Molecular similarity analysis (Tanimoto/Dice metrics) suggests the target compound clusters with analogs sharing sulfamoyl-benzamide motifs, implying overlapping bioactivity profiles (e.g., kinase inhibition) .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a benzamide core with a sulfamoyl group and a benzothiazole moiety. The structural features suggest potential interactions with biological targets due to the presence of heteroatoms (sulfur and nitrogen) and functional groups (methoxy and butyl).
Biological Activity
Compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many benzothiazole derivatives are known for their antibacterial and antifungal properties. The sulfamoyl group can enhance these effects by interfering with bacterial folate synthesis.
- Antitumor Activity : Some benzothiazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
- Anti-inflammatory Effects : Compounds containing benzamide structures may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Research Findings
- Antimicrobial Studies : Research has shown that benzothiazole derivatives can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.
- Antitumor Mechanisms : Studies indicate that certain benzothiazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. Mechanistic studies often reveal the involvement of caspase activation and modulation of apoptotic pathways.
- Case Studies : A notable study on related compounds highlighted their effectiveness in reducing inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
